molecular formula C6H2Br2I2 B8222354 2,3-Dibromo-1,4-diiodobenzene

2,3-Dibromo-1,4-diiodobenzene

Cat. No.: B8222354
M. Wt: 487.70 g/mol
InChI Key: PRSIEYLGCNAOAK-UHFFFAOYSA-N
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Description

2,3-Dibromo-1,4-diiodobenzene is an organohalogen compound with the molecular formula C₆H₂Br₂I₂ It is characterized by the presence of two bromine atoms and two iodine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dibromo-1,4-diiodobenzene typically involves the bromination and iodination of benzene derivatives. One common method includes the bromination of 1,4-diiodobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-1,4-diiodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,3-Dibromo-1,4-diiodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dibromo-1,4-diiodobenzene involves its interaction with various molecular targets. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect the compound’s behavior in chemical reactions and its potential biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dibromo-1,4-diiodobenzene is unique due to the presence of both bromine and iodine atoms on the same benzene ring. This combination of halogens imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

2,3-dibromo-1,4-diiodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2I2/c7-5-3(9)1-2-4(10)6(5)8/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSIEYLGCNAOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1I)Br)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2I2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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